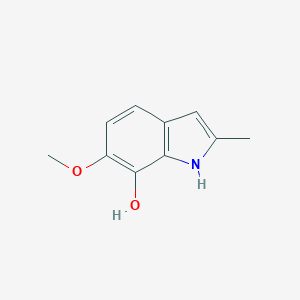

6-methoxy-2-methyl-1H-indol-7-ol

Description

6-Methoxy-2-methyl-1H-indol-7-ol is an indole derivative characterized by a hydroxyl group at position 7, a methoxy group at position 6, and a methyl group at position 2 on the indole scaffold. Indole derivatives are widely studied for their biological activities, including antioxidant, antimicrobial, and receptor-binding properties. For example, 2-methyl-1H-indol-7-ol (CAS 354573-94-7) is noted as a pharmaceutical intermediate , and the addition of a 6-methoxy group likely modifies its physicochemical and biological behavior.

Propriétés

Numéro CAS |

135855-29-7 |

|---|---|

Formule moléculaire |

C10H11NO2 |

Poids moléculaire |

177.2 g/mol |

Nom IUPAC |

6-methoxy-2-methyl-1H-indol-7-ol |

InChI |

InChI=1S/C10H11NO2/c1-6-5-7-3-4-8(13-2)10(12)9(7)11-6/h3-5,11-12H,1-2H3 |

Clé InChI |

JJMFXJDWWILGRF-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(N1)C(=C(C=C2)OC)O |

SMILES canonique |

CC1=CC2=C(N1)C(=C(C=C2)OC)O |

Synonymes |

1H-Indol-7-ol,6-methoxy-2-methyl-(9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Indole Derivatives

*Calculated molecular weight based on substituent addition to 2-methyl-1H-indol-7-ol.

Structural and Functional Analysis

- For example, 6-methoxy-1H-indole-2-carboxylic acid exhibits antimicrobial activity attributed to its electron-withdrawing carboxyl group .

Synthetic Challenges :

- Introducing both a hydroxyl and methoxy group on adjacent positions (6 and 7) may require regioselective protection/deprotection steps, as seen in the synthesis of 4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy derivatives .

- Alkylation at position 2 is a common strategy, as demonstrated in the preparation of 2-alkyl-7-methoxyindoles via nitroaryl intermediates .

Safety and Applications :

Research Findings and Gaps

- Antioxidant Potential: Evidence from triazole-substituted indoles (e.g., 3-(2-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl-1H-indol-5-ol) highlights the role of electron-donating groups (e.g., -OH, -OCH₃) in radical scavenging . This supports the hypothesis that 6-methoxy-2-methyl-1H-indol-7-ol may exhibit similar activity.

- Structural Characterization : Advanced techniques like HMBC and HSQC NMR, used for 6-methoxy-1H-indole-2-carboxylic acid , would be critical for confirming the structure of the target compound.

- Synthesis Gaps: No direct method for 6-methoxy-2-methyl-1H-indol-7-ol is reported; however, adapting routes from 2-alkyl-7-methoxyindoles or modifying 2-methyl-1H-indol-7-ol could be viable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.